molecular formula C10H10N2O2 B14093809 6-Acetyl-4-ethoxynicotinonitrile

6-Acetyl-4-ethoxynicotinonitrile

Cat. No.: B14093809
M. Wt: 190.20 g/mol
InChI Key: WHJIFXSRDCBUSR-UHFFFAOYSA-N
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Description

6-Acetyl-4-ethoxynicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of an acetyl group at the 6th position, an ethoxy group at the 4th position, and a nitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-ethoxynicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-ethoxypyridine with acetic anhydride in the presence of a catalyst to introduce the acetyl group. The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-ethoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The ethoxy and acetyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

6-Acetyl-4-ethoxynicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-ethoxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group allows for interactions with nucleophilic sites, while the acetyl and ethoxy groups can influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Bosutinib: A nicotinonitrile derivative used as a tyrosine kinase inhibitor.

    Milrinone: Another nicotinonitrile derivative with cardiotonic properties.

    Neratinib: A compound used in the treatment of breast cancer.

    Olprinone: A cardiotonic agent.

Uniqueness

6-Acetyl-4-ethoxynicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-acetyl-4-ethoxypyridine-3-carbonitrile

InChI

InChI=1S/C10H10N2O2/c1-3-14-10-4-9(7(2)13)12-6-8(10)5-11/h4,6H,3H2,1-2H3

InChI Key

WHJIFXSRDCBUSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=C1C#N)C(=O)C

Origin of Product

United States

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